2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid
Description
2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a thiadiazole-based compound featuring a cyclohexanecarboxylic acid backbone and a 4-methoxyphenyl-substituted thiadiazole ring. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-11-8-6-10(7-9-11)15-19-20-17(25-15)18-14(21)12-4-2-3-5-13(12)16(22)23/h6-9,12-13H,2-5H2,1H3,(H,22,23)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWHONZKNRIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the reaction of a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate aldehyde. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the final step involves the coupling of the thiadiazole derivative with cyclohexanecarboxylic acid under acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiadiazole ring can be reduced to form a dihydrothiadiazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the thiadiazole ring results in a dihydrothiadiazole compound .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising results in various biological assays, particularly for its anticancer and antimicrobial properties.
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of thiadiazole derivatives against human cancer cell lines. The compound exhibited significant inhibition of cell growth in the HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines with IC50 values of 3.29 µg/mL and 0.28 µg/mL respectively .
Table: Cytotoxicity Data
| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 3.29 | Inhibition of cell proliferation |
| MCF-7 | 0.28 | Induction of apoptosis |
Antimicrobial Properties
The compound's structure allows for interaction with microbial enzymes, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
Research indicated that derivatives similar to this compound showed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Material Science
Due to its unique chemical structure, the compound can be utilized as a building block in the synthesis of novel materials, including polymers and coatings that exhibit enhanced thermal stability and mechanical properties.
Table: Material Properties
| Material Type | Properties |
|---|---|
| Polymers | Enhanced thermal stability |
| Coatings | Improved adhesion and durability |
Agricultural Chemistry
Thiadiazole derivatives have been explored for their potential use as agrochemicals due to their ability to inhibit plant pathogens. This application could lead to the development of new fungicides or herbicides.
Case Study: Agricultural Application
A recent study highlighted the effectiveness of thiadiazole-based compounds in controlling fungal pathogens in crops, suggesting that modifications to the existing structures could enhance their efficacy .
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
Heterocycle Influence : Replacing thiadiazole with oxadiazole (e.g., ) reduces molecular weight and alters electronic properties due to oxygen’s electronegativity versus sulfur. This may affect binding to targets like enzymes or receptors .
Carboxylic Acid vs. Carboxamide: The carboxylic acid group in the target compound increases polarity and hydrogen-bonding capacity compared to carboxamide derivatives (e.g., ), which may influence solubility and membrane permeability .
Activity Trends :
- Anticancer Potential: Thiadiazole derivatives with electron-donating groups (e.g., methoxy in the target compound) show enhanced activity against cancer cells compared to halogenated analogs, possibly due to improved DNA intercalation or kinase inhibition .
- Antimicrobial Spectrum : Chlorine substituents (e.g., ) broaden antibacterial efficacy, while fluorine (e.g., ) enhances antifungal specificity.
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Plasma Protein Binding (%) | Reference |
|---|---|---|---|---|
| Target Compound | 2.1 | 0.15 (aqueous) | 85–90 | |
| N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | 2.8 | 0.09 | 88–92 | |
| N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | 3.2 | 0.05 | 90–94 | |
| 2-(4-Methoxybenzoyl)cyclohexanecarboxylic acid | 1.5 | 0.35 | 75–80 |
Key Findings :
- The target compound’s lower LogP compared to chlorinated analogs suggests better aqueous solubility, critical for oral bioavailability.
- Carboxylic acid derivatives (target and ) exhibit higher solubility than carboxamides due to ionization at physiological pH .
Research Implications
The target compound’s structural hybridity (thiadiazole, methoxyphenyl, carboxylic acid) positions it as a versatile scaffold for drug discovery. Its predicted ADMET profile (moderate LogP, solubility) supports further optimization for CNS or systemic applications. Comparative studies highlight the importance of substituent positioning and heterocycle choice in tuning biological activity and pharmacokinetics . Future work should explore in vivo efficacy and synthetic scalability.
Biological Activity
The compound 2-{[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexanecarboxylic acid is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The presence of the thiadiazole ring and the methoxyphenyl group contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing a similar structure have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : The IC50 values for related thiadiazole derivatives range from to when tested against MCF-7 cells .
- A549 (lung cancer) : Similar compounds have exhibited IC50 values as low as .
The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways related to cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
- Substituents : The presence of electron-donating groups like methoxy enhances the activity against cancer cell lines .
- Ring Structure : The thiadiazole ring is crucial for maintaining biological activity; modifications to this core can significantly affect potency .
Study 1: Anticancer Evaluation
In a systematic evaluation of various thiadiazole derivatives, one compound demonstrated an IC50 value against MCF-7 cells that was significantly lower than traditional chemotherapeutics like doxorubicin. This highlights the potential of thiadiazoles in developing new cancer therapies .
Study 2: Mechanistic Insights
Research involving docking studies has suggested that certain thiadiazole derivatives bind effectively to tubulin, inhibiting its polymerization and leading to antiproliferative effects in cancer cells . This mechanism is critical for understanding how these compounds can be optimized for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
